An In-depth Technical Guide to (R,E)-TCO-NHS Ester for Bioorthogonal Labeling
An In-depth Technical Guide to (R,E)-TCO-NHS Ester for Bioorthogonal Labeling
(R,E)-TCO-NHS Ester is a bifunctional chemical linker at the forefront of bioconjugation and chemical biology. It serves as a critical tool for researchers and scientists in drug development, enabling the precise attachment of the highly reactive trans-cyclooctene (TCO) moiety to biomolecules. This guide provides a comprehensive overview of its chemical structure, properties, and detailed protocols for its application, particularly in the context of bioorthogonal chemistry.
The molecule features two key functional groups: an N-hydroxysuccinimide (NHS) ester and a trans-cyclooctene (TCO) ring. The NHS ester is an amine-reactive group that readily forms stable amide bonds with primary amines, such as the lysine residues found on the surface of proteins and antibodies.[1][2][3] The TCO group is a strained alkene that serves as a highly reactive dienophile in the inverse-electron demand Diels-Alder (iEDDA) reaction with tetrazine partners.[4][5] This "click chemistry" reaction is exceptionally fast, selective, and biocompatible, allowing for covalent bond formation in complex biological environments, including living cells.[2][6]
Chemical Structure and Physicochemical Properties
The (R,E)-TCO-NHS Ester exists as diastereomers, primarily the axial and equatorial forms, which exhibit different reactivity and stability profiles. The axial isomer generally shows higher reactivity in the iEDDA reaction but undergoes deactivation to its cis-cyclooctene form more rapidly than the more stable equatorial isomer.[7][8] The information below pertains to the common (E)-isomer.
Table 1: Physicochemical Properties of (E)-TCO-NHS Ester
| Property | Value | References |
| Chemical Formula | C₁₃H₁₇NO₅ | [9][10][11][12] |
| Molecular Weight | 267.28 g/mol | [9][10][11][12][13] |
| CAS Number | 1191901-33-3 | [9][11][12][14] |
| Appearance | White to slightly grey crystalline solid | [8][11] |
| Purity | Typically >95% (HPLC) | [8][9][11] |
| Solubility | Soluble in organic solvents such as DMSO, DMF, DCM, THF, and Chloroform. | [2][8][11][15] |
| Storage Conditions | Store at -20°C, keep desiccated and protected from light. | [5][8][9][11][16] |
| Stability | NHS esters are moisture-sensitive and prone to hydrolysis.[17][18] The TCO ring can isomerize to the unreactive cis-cyclooctene (CCO) form; long-term storage is not recommended.[9] |
Reactivity and Mechanism of Action
The utility of TCO-NHS Ester lies in a two-step bioconjugation strategy.
-
Amine Labeling : The NHS ester reacts efficiently with primary amines on a target biomolecule (e.g., an antibody) at a physiological to slightly alkaline pH (7.0-9.0) to form a stable, covalent amide bond.[2][18] This reaction must be performed in an aqueous buffer free of extraneous primary amines (like Tris or glycine) that would compete with the reaction.[17] The efficiency of this step is sensitive to hydrolysis of the NHS ester, which increases with pH.[18]
-
Bioorthogonal TCO-Tetrazine Ligation : Once the biomolecule is "TCO-functionalized," the TCO ring is available for the iEDDA reaction. This cycloaddition with a tetrazine-modified molecule is one of the fastest bioorthogonal reactions known, with second-order rate constants often exceeding 800 M⁻¹s⁻¹.[2][6] This rapid kinetic profile allows for efficient labeling at low concentrations and is highly specific, proceeding with minimal side reactions in complex biological media.[2][19]
This two-step process is fundamental to pre-targeting strategies in applications like radioimmunotherapy and in-vivo imaging.
Caption: Two-step bioconjugation workflow using TCO-NHS Ester.
Experimental Protocols
Detailed Protocol for Antibody Labeling with (R,E)-TCO-NHS Ester
This protocol outlines the general steps for conjugating TCO-NHS Ester to an antibody. Optimization may be required based on the specific antibody and desired degree of labeling (DOL).
1. Materials and Reagents
-
Antibody stock solution (BSA- and amine-free)
-
(R,E)-TCO-NHS Ester
-
Anhydrous, amine-free Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
pH Adjustment Buffer: 1 M Sodium Bicarbonate (NaHCO₃), pH 8.5-9.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification: Desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO) or dialysis equipment
2. Antibody Preparation
-
Buffer Exchange : Ensure the antibody is in an amine-free buffer like PBS, pH 7.4. If the stock buffer contains Tris, glycine, or preservatives like sodium azide, the antibody must be purified.[17] Use a desalting column or dialysis to exchange the buffer to 1X PBS.
-
Concentration Adjustment : Adjust the antibody concentration to 2-5 mg/mL in the reaction buffer.[2][17] Higher protein concentrations can improve labeling efficiency.[18]
3. TCO-NHS Ester Solution Preparation
-
Important : Allow the TCO-NHS Ester vial to warm completely to room temperature for at least 20 minutes before opening to prevent moisture condensation, which can cause hydrolysis.[17]
-
Immediately before use, prepare a stock solution of TCO-NHS Ester in anhydrous DMSO or DMF.[2] For example, dissolve 1 mg of the ester in 100 µL of DMSO to create a 10 mg/mL solution.[17]
4. Labeling Reaction Procedure
-
Adjust the pH of the antibody solution to 8.0-9.0 by adding a calculated volume of 1 M NaHCO₃. A final bicarbonate concentration of ~100 mM is often effective.[1][17]
-
Add a 10- to 20-fold molar excess of the TCO-NHS Ester DMSO stock solution to the antibody solution.[2] Pipette gently to mix.
-
Incubate the reaction for 1 hour at room temperature or 2 hours on ice, protected from light.[17]
5. Quenching and Purification
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[2] The primary amine in Tris will react with any unreacted NHS ester.
-
Incubate on ice for 15-30 minutes.[17]
-
Remove excess, unreacted TCO-NHS Ester and quenching reagent using a desalting column appropriate for the sample volume.[2][17] Follow the manufacturer's instructions for column equilibration and sample elution.
-
The purified TCO-labeled antibody is now ready for the subsequent click reaction with a tetrazine-modified molecule or for storage. Store at 4°C for short-term use or in aliquots at -20°C for long-term storage.[20]
Caption: Experimental workflow for antibody labeling with TCO-NHS Ester.
Applications in Research and Drug Development
The precision and biocompatibility of the TCO-tetrazine ligation have made TCO-NHS Ester a valuable reagent in numerous advanced applications:
-
Antibody-Drug Conjugates (ADCs): Facilitates the site-specific or lysine-based conjugation of cytotoxic drugs to antibodies for targeted cancer therapy.[14]
-
In Vivo Imaging: Enables pre-targeting strategies for PET and SPECT imaging, where a TCO-labeled antibody is administered first, allowed to accumulate at the target site, and then followed by a rapidly clearing, tetrazine-labeled imaging agent.[19][21]
-
Live Cell Labeling and Tracking: Used for labeling cell surface proteins to track cellular processes without disrupting biological function.[14][21]
-
Material Science: Employed in the functionalization of polymers and surfaces to create advanced biomaterials.[14]
References
- 1. NHS ester protocol for labeling proteins [abberior.rocks]
- 2. interchim.fr [interchim.fr]
- 3. nbinno.com [nbinno.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. TCO-NHS ester, 1191901-33-3 | BroadPharm [broadpharm.com]
- 10. (4E)-TCO-NHS ester | C13H17NO5 | CID 76801770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. vectorlabs.com [vectorlabs.com]
- 12. scbt.com [scbt.com]
- 13. medkoo.com [medkoo.com]
- 14. chemimpex.com [chemimpex.com]
- 15. (4E)-TCO-NHS ester - Ruixibiotech [ruixibiotech.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. furthlab.xyz [furthlab.xyz]
- 18. escholarship.org [escholarship.org]
- 19. TCO-PEG12-NHS ester TCO click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 20. leica-microsystems.com [leica-microsystems.com]
- 21. dash.harvard.edu [dash.harvard.edu]
